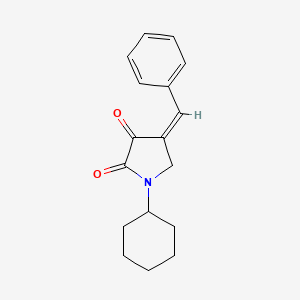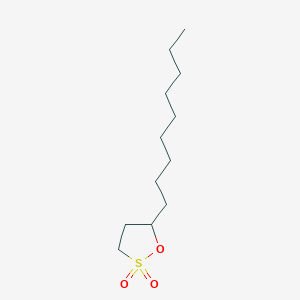
5-Nonyl-1,2lambda~6~-oxathiolane-2,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nonyl-1,2lambda~6~-oxathiolane-2,2-dione is an organic compound that belongs to the class of oxathiolanes. This compound is characterized by the presence of a nonyl group attached to an oxathiolane ring, which contains a sulfur atom and a carbonyl group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nonyl-1,2lambda~6~-oxathiolane-2,2-dione typically involves the reaction of nonyl alcohol with a suitable sulfur-containing reagent. One common method is the reaction of nonyl alcohol with sulfur dichloride (SCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfenyl chloride, which then cyclizes to form the oxathiolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
5-Nonyl-1,2lambda~6~-oxathiolane-2,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to thiols or sulfides.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various alkyl or aryl-substituted oxathiolanes.
Scientific Research Applications
5-Nonyl-1,2lambda~6~-oxathiolane-2,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Nonyl-1,2lambda~6~-oxathiolane-2,2-dione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the modification of protein function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,2lambda~6~-oxathiolane-2,2,5-trione: Another oxathiolane compound with similar structural features.
5-Nonyl-1,2lambda~6~-oxathiole-2,2(5H)-dione: A closely related compound with slight variations in the ring structure.
Uniqueness
5-Nonyl-1,2lambda~6~-oxathiolane-2,2-dione is unique due to its specific nonyl group and oxathiolane ring structure. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
2084-25-5 |
|---|---|
Molecular Formula |
C12H24O3S |
Molecular Weight |
248.38 g/mol |
IUPAC Name |
5-nonyloxathiolane 2,2-dioxide |
InChI |
InChI=1S/C12H24O3S/c1-2-3-4-5-6-7-8-9-12-10-11-16(13,14)15-12/h12H,2-11H2,1H3 |
InChI Key |
GFVVEFDOCCGRIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1CCS(=O)(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate](/img/structure/B14738575.png)
![Hexadecyltris[3-(trifluoromethyl)phenyl]silane](/img/structure/B14738579.png)
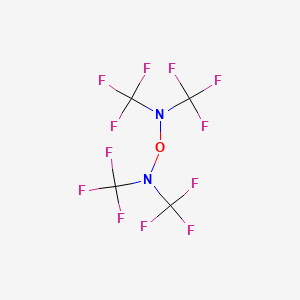
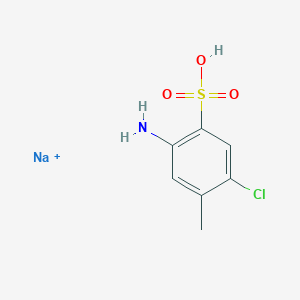
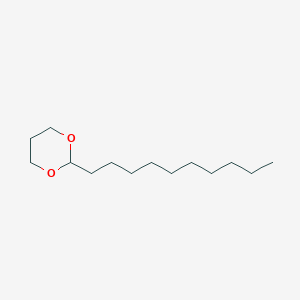
![3,4-Dihydronaphtho[1,2-b]thiepin-5(2H)-one](/img/structure/B14738599.png)
![[(2-Methylphenyl)amino]methyl dimethylcarbamodithioate](/img/structure/B14738602.png)
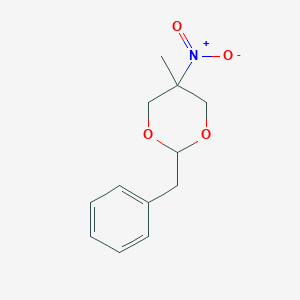
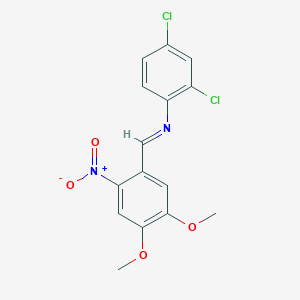

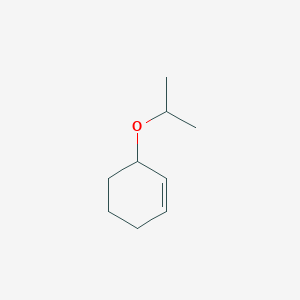
![2H-Naphtho[2,3-D][1,3]dioxole-6-carboxylic acid](/img/structure/B14738626.png)
